![molecular formula C6H11Cl2F2N3 B15291174 [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)
[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride: is a chemical compound that features a pyrazole ring substituted with difluoromethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a radical process, which is crucial for functionalizing the pyrazole ring.
Final Conversion to Dihydrochloride Salt: The final step involves converting the intermediate compound to its dihydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes using catalysts like nanoscale titanium dioxide for catalytic esterification, which enhances reaction yield and reduces reaction time .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can occur at the difluoromethyl group, converting it to a methyl group.
Substitution: The compound can participate in substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is a methyl-substituted pyrazole.
Substitution: The major products are halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: The compound is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology:
Antifungal Agents: It has been studied for its antifungal activity, particularly in the form of amides.
Medicine:
Drug Development: The compound is being explored for its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry:
Mechanism of Action
The mechanism of action of [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. For instance, in its antifungal application, it inhibits succinate dehydrogenase, disrupting the mitochondrial respiration chain and leading to the death of fungal cells . The compound’s difluoromethyl group plays a crucial role in its binding affinity and specificity to the target enzyme.
Properties
Molecular Formula |
C6H11Cl2F2N3 |
|---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C6H9F2N3.2ClH/c1-11-3-4(2-9)5(10-11)6(7)8;;/h3,6H,2,9H2,1H3;2*1H |
InChI Key |
DLXXWZIWGDXKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


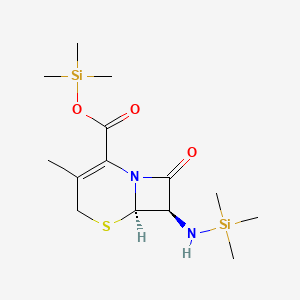
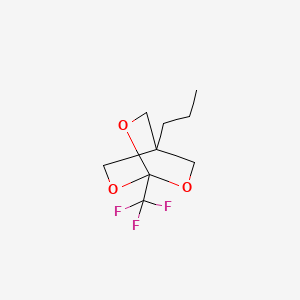
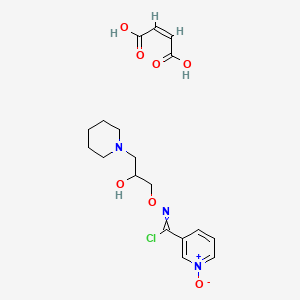
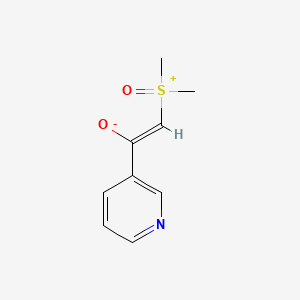
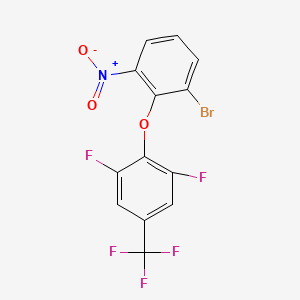
![(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide](/img/structure/B15291133.png)

![(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B15291147.png)
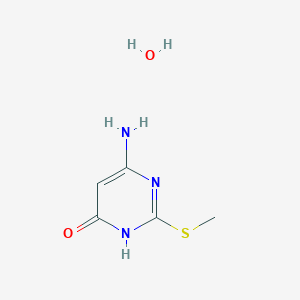
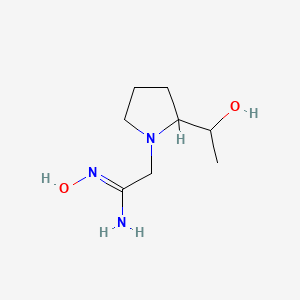
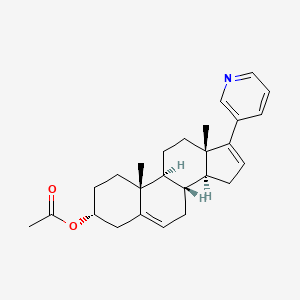
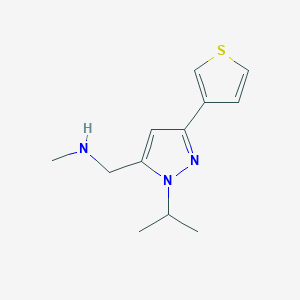
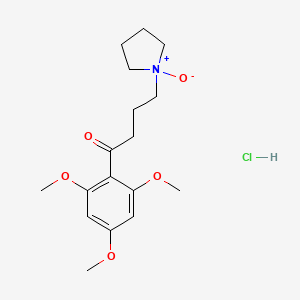
![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B15291195.png)
